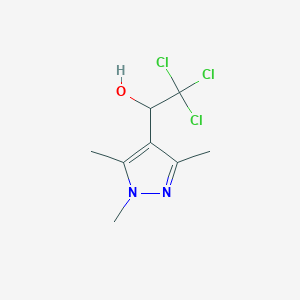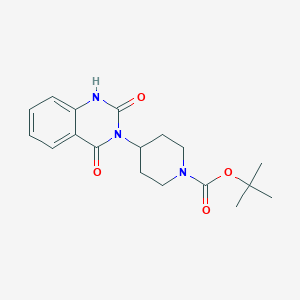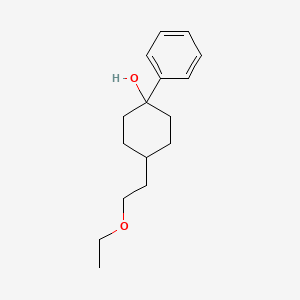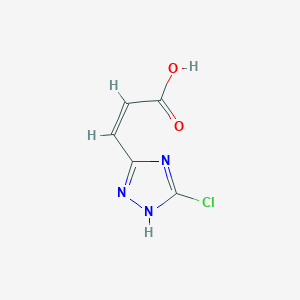![molecular formula C13H11N3O B1396476 2-(2-甲基苯基)-4H,5H-吡唑并[1,5-a]吡嗪-4-酮 CAS No. 1338664-59-7](/img/structure/B1396476.png)
2-(2-甲基苯基)-4H,5H-吡唑并[1,5-a]吡嗪-4-酮
描述
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that contains both pyrazole and pyrazine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Related compounds have been associated with the inhibition of acetylcholinesterase (ache) activity and malondialdehyde (mda) level in the brain of alevins .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its inactive cyclic form showed improved plasma exposure .
Result of Action
Related compounds have been associated with neurotoxic potentials, affecting the ache activity and mda level in the brain of alevins .
Action Environment
The synthesis of related compounds has been reported to be influenced by different acidic media .
生化分析
Biochemical Properties
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound has been found to interact with various proteins involved in signal transduction pathways, thereby modulating cellular responses .
Cellular Effects
The effects of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one on cells are multifaceted. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can alter gene expression profiles, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Its impact on cellular metabolism includes modulation of metabolic enzymes and pathways, which can affect the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, it binds to the active sites of enzymes, such as CDKs, leading to their inhibition . Additionally, 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can interact with transcription factors, thereby influencing gene expression . The compound’s ability to modulate enzyme activity and gene expression is central to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines
Dosage Effects in Animal Models
The effects of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, leading to the formation of metabolites that are further processed by conjugation reactions . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one within cells and tissues involve various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals and post-translational modifications can direct 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one to specific organelles, where it exerts its biological effects . For example, its localization in the nucleus allows it to interact with transcription factors and influence gene expression, while its presence in mitochondria can impact cellular metabolism and apoptosis .
准备方法
The synthesis of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of pyrazole-3-carboxylic acids with appropriate amines. One common method includes the formation of an amide intermediate, followed by ring closure under acidic conditions. For example, the reaction of pyrazole-3-carboxylic acid with 2-methylphenylamine in the presence of a coupling agent like carbonyldiimidazole (CDI) can yield the desired amide, which is then cyclized to form the pyrazolo[1,5-a]pyrazine scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
相似化合物的比较
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These heterocycles share some structural similarities and are known for their valuable applications in organic synthesis and pharmaceutical chemistry.
Pyrazolo[3,4-b]quinolines: These compounds have a similar pyrazole ring structure and are used in various pharmacological applications.
The uniqueness of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIDDFLKSPZOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)


![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)
![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)

![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

